molecular formula C18H13FN4S B2523112 6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852372-84-0

6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2523112
CAS No.: 852372-84-0
M. Wt: 336.39
InChI Key: IAPMBXNNRBBHTQ-UHFFFAOYSA-N
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Description

. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.

Mechanism of Action

    Target of Action

    Compounds with a [1,2,4]triazolo[4,3-b]pyridazine scaffold have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets for cancer therapy .

    Mode of Action

    These compounds can bind to the active sites of their target kinases, inhibiting their activity and thus blocking the signaling pathways they are involved in .

    Biochemical Pathways

    The inhibition of c-Met/VEGFR-2 kinases can affect multiple biochemical pathways involved in cell proliferation and angiogenesis .

    Result of Action

    The inhibition of target kinases can lead to decreased cell proliferation and angiogenesis, potentially leading to the suppression of tumor growth .

Preparation Methods

The synthesis of 6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate triazole and pyridazine precursors.

    Formation of the Triazolopyridazine Core: The triazole and pyridazine precursors are subjected to cyclization reactions under controlled conditions to form the triazolopyridazine core.

    Introduction of Substituents: The 4-fluorobenzylthio and phenyl groups are introduced through nucleophilic substitution reactions, typically using reagents such as 4-fluorobenzyl chloride and thiophenol.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzylthio group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly as an antitumor agent.

    Industry: It is used in the development of new materials with specific properties, such as high-energy materials and heat-resistant explosives.

Comparison with Similar Compounds

6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

    6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Known for its low sensitivity and high-energy properties.

    7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Characterized by its high-energy and low-sensitivity properties.

    3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[(4-fluorophenyl)methylsulfanyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4S/c19-15-8-6-13(7-9-15)12-24-17-11-10-16-20-21-18(23(16)22-17)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPMBXNNRBBHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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